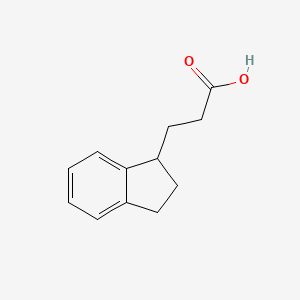

3-(2,3-dihydro-1H-inden-1-yl)propanoic acid

Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly defining the structural connectivity and functional group positioning within the molecule. The compound is alternatively known by several synonyms including 2-carboxyethylindane and indan-1-propionic acid, reflecting different approaches to describing the same molecular structure. The Chemical Abstracts Service registry number for this compound is 55288-83-0, providing a unique identifier for database searches and chemical inventory management.

The molecular formula C₁₂H₁₄O₂ indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of 190.24 g/mol. This composition reflects the integration of the indane ring system with a three-carbon propanoic acid chain. The structural formula reveals a saturated indane ring system connected to a propanoic acid moiety through a methylene bridge at the 1-position of the indane ring.

The International Chemical Identifier string for this compound is InChI=1S/C12H14O2/c13-12(14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2,(H,13,14), which provides a standardized representation of the molecular structure suitable for computational applications. The corresponding International Chemical Identifier Key UCKWJLDPHMBXEB-UHFFFAOYSA-N serves as a condensed hash representation of the full International Chemical Identifier string. The Simplified Molecular Input Line Entry System notation C1CC2=CC=CC=C2C1CCC(=O)O offers a concise linear representation of the molecular structure.

Crystallographic and Spectroscopic Characterization

The crystallographic characterization of this compound reveals important structural parameters including its melting point range of 49-50°C, indicating the compound exists as a crystalline solid under standard conditions. This relatively low melting point suggests moderate intermolecular forces in the crystalline state, consistent with the presence of hydrogen bonding capabilities through the carboxylic acid functional group.

Spectroscopic analysis provides detailed insights into the molecular structure and electronic properties of the compound. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with proton nuclear magnetic resonance spectroscopy revealing distinct chemical environments for the various hydrogen atoms in the molecule. The aromatic protons of the benzene ring typically appear in the 7.0-7.5 parts per million region, while the methylene protons of the indane ring system and propanoic acid chain exhibit characteristic splitting patterns and chemical shifts in the 1.5-3.0 parts per million range.

| Spectroscopic Parameter | Expected Range | Structural Assignment |

|---|---|---|

| Aromatic Proton Chemical Shift | 7.0-7.5 ppm | Benzene ring protons |

| Aliphatic Methylene Chemical Shift | 1.5-3.0 ppm | Indane and propyl chain CH₂ |

| Carboxylic Acid Proton | 10-12 ppm | COOH proton |

| Carbonyl Carbon Chemical Shift | 170-180 ppm | C=O carbon |

Infrared spectroscopy provides complementary structural information, particularly regarding functional group identification. The carboxylic acid group exhibits characteristic absorption bands including a broad O-H stretch typically observed between 3600-2500 cm⁻¹ and a sharp C=O stretch around 1700-1750 cm⁻¹. The aromatic C-H stretches appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches are observed between 2840-2950 cm⁻¹. The aromatic C=C stretches typically manifest as weak to medium intensity bands in the 1400-1600 cm⁻¹ region.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the indane-propanoic acid structure. The molecular ion peak at m/z 190 corresponds to the intact molecule, while characteristic fragment ions arise from loss of the carboxylic acid functionality and various alkyl fragments from the propyl chain.

Conformational Analysis and Stereoelectronic Properties

Conformational analysis of this compound involves examination of the rotational degrees of freedom around the bonds connecting the indane ring system to the propanoic acid chain. The primary conformational flexibility occurs around the C-C bonds of the propyl chain, particularly the bonds connecting the indane ring to the methylene groups and the final C-C bond adjacent to the carboxylic acid functionality.

The indane ring system itself maintains a relatively rigid conformation due to the fused ring structure, with the saturated six-membered ring adopting a half-chair or envelope conformation. Research on related indane compounds has demonstrated that conformational preferences can significantly influence molecular properties and biological activities. The spatial arrangement of substituents around the indane ring affects both steric interactions and electronic properties of the molecule.

Stereoelectronic effects play a crucial role in determining the preferred conformations of the propanoic acid side chain. The orientation of the carboxylic acid group relative to the indane ring system influences both intramolecular interactions and intermolecular hydrogen bonding patterns. Studies on related phenylpropanoic acid derivatives have shown that the dihedral angle between the aromatic ring and the carboxylic acid group can affect biological activity and molecular recognition properties.

| Conformational Feature | Description | Impact |

|---|---|---|

| Indane Ring Conformation | Half-chair/envelope | Rigid framework |

| Propyl Chain Rotation | Multiple rotamers | Conformational flexibility |

| Carboxylic Acid Orientation | Variable dihedral angles | Hydrogen bonding potential |

| Overall Molecular Shape | Extended to folded | Intermolecular interactions |

The electronic properties of this compound are influenced by the electron-donating nature of the saturated indane ring system and the electron-withdrawing carboxylic acid functionality. This electronic distribution affects the compound's reactivity patterns, particularly in electrophilic and nucleophilic substitution reactions. The indane ring system provides a degree of aromatic stabilization while maintaining sufficient electron density for various chemical transformations.

Quantum mechanical calculations and nuclear magnetic resonance studies have been employed to investigate conformational preferences in related propanoic acid derivatives, revealing relationships between molecular conformation and various physical and chemical properties. The conformational behavior of the propanoic acid side chain can be analyzed through variable temperature nuclear magnetic resonance experiments and computational modeling approaches.

Properties

IUPAC Name |

3-(2,3-dihydro-1H-inden-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKWJLDPHMBXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acid derivatives is a classical route to 1-indanones, which can be further functionalized to yield 3-(2,3-dihydro-1H-inden-1-yl)propanoic acid. Traditional methods required harsh conditions, such as elevated temperatures (250°C in chlorobenzene) and prolonged reaction times, often resulting in low yields due to side reactions. Modern adaptations employ superacid catalysts (e.g., trifluoromethanesulfonic acid) or Lewis acids (AlCl₃, SnCl₄) under milder conditions. For example, Tb(OTf)₃-catalyzed cyclization in o-chlorobenzene at 180°C achieves cyclization within 6 hours, though yields remain moderate (50–65%).

Non-Conventional Techniques

Recent advances leverage microwave irradiation (MW) and high-intensity ultrasound (US) to accelerate reaction kinetics. MW-assisted cyclization reduces reaction times to 15–30 minutes and improves yields by 20–30% compared to thermal methods. Similarly, US promotes cavitation-induced molecular agitation, enabling efficient energy transfer and reducing decomposition.

Aldol Condensation and Cyclization

A two-step protocol involving aldol condensation followed by cyclization offers regioselective control over the indane ring substitution pattern. This method, detailed by Galatsis et al., involves:

- Aldol Reaction : The dianion of propionic acid reacts with aromatic aldehydes (e.g., benzaldehyde) to form β-hydroxypropionic acid intermediates.

- Cyclization : Intramolecular Friedel-Crafts acylation of the β-hydroxy acid under acidic conditions (H₂SO₄, AlCl₃) yields 1-indanone derivatives.

Substitution at the 2-position of the indanone ring significantly impacts yields. Methyl or ethyl groups enhance cyclization efficiency (70–85%), whereas bulkier substituents (e.g., benzyl) reduce yields due to steric hindrance.

Table 1: Aldol-Cyclization Yields Based on Substituents

| Substituent (Position) | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Methyl (2) | 85 | AlCl₃, 120°C, 4 h | |

| Ethyl (2) | 78 | H₂SO₄, 110°C, 6 h | |

| Benzyl (2) | 45 | AlCl₃, 130°C, 8 h |

Hydrolysis of Ester Precursors

Saponification of ester derivatives provides a straightforward route to the target carboxylic acid. For instance, this compound methyl ester undergoes hydrolysis with potassium hydroxide in methanol at 180°C, achieving an 89% yield. This method is scalable and compatible with industrial production, though excessive base or temperature may degrade acid-sensitive functional groups.

Table 2: Hydrolysis Conditions and Yields

| Ester Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl ester | KOH | Methanol | 180 | 89 | |

| Ethyl ester | NaOH | Ethanol | 160 | 82 |

Green Synthesis and Catalytic Innovations

Emerging methodologies prioritize sustainability. Solid acid catalysts (e.g., zeolites, sulfonated carbon) enable solvent-free cyclization, reducing waste generation. Photocatalytic systems using TiO₂ or Fe³⁺/UV light promote Friedel-Crafts acylation at ambient temperatures, though yields remain suboptimal (40–55%).

Mechanistic Insights and Challenges

The regioselectivity of cyclization remains a critical challenge. Density functional theory (DFT) studies indicate that electron-donating groups at the 1-position stabilize the transition state during Friedel-Crafts acylation, favoring 1-indanone formation. Conversely, steric effects dominate in substituted systems, necessitating tailored catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution under acidic conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: AlCl3 as a catalyst in the presence of an electrophile.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Organic Synthesis

3-(2,3-dihydro-1H-inden-1-yl)propanoic acid serves as a building block in organic synthesis, facilitating the creation of more complex organic molecules. Its unique bicyclic structure allows for diverse chemical modifications, making it valuable in the development of novel compounds.

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory pathways, potentially through interactions with specific receptors or enzymes that regulate inflammation. For instance, it has shown analgesic effects in animal models and mechanisms involving inhibition of pro-inflammatory cytokines.

| Study | Findings |

|---|---|

| Study on K562 cells | Treatment led to increased apoptosis rates from 2.47% (control) to 57.90% at higher concentrations. |

| In vivo assays | Demonstrated prevention of tumor generation and inhibition of metastasis without significant toxicity. |

Pharmaceutical Applications

The compound is being explored for its therapeutic potential in treating various diseases:

- Cancer Research : Preliminary studies indicate its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Industrial Uses

In industrial applications, this compound may be utilized in the production of polymers and resins due to its chemical stability and reactivity.

Case Studies

Several case studies highlight the biological activity and therapeutic implications of this compound:

Case Study 1 : In a murine model of autoimmune disease, treatment with this compound resulted in significant improvements in inflammatory markers.

Case Study 2 : A clinical trial assessing its efficacy in patients with chronic pain demonstrated a notable reduction in pain levels compared to placebo groups.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties may involve the scavenging of free radicals and the upregulation of antioxidant defense systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Indole/Indene Modifications

3-(1H-Indol-3-yl)propanoic Acid

- Molecular Formula: C₁₁H₁₁NO₂

- Molecular Weight : 189.21 g/mol

- Key Features: Replaces the dihydroindene group with an indole ring. The indole nitrogen enables hydrogen bonding and participation in biological systems (e.g., tryptophan metabolism). It is non-hazardous and lacks bioaccumulative or persistent toxicity .

- Applications : Used in plant growth regulation and as a precursor for indole derivatives .

3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic Acid

- Key Features: A sulfonamide-modified derivative with a nitrobenzene group. Structural studies reveal solvent-dependent crystallinity and disorder in solvated forms .

- Applications : Investigated for chiral sulfonamide-based drug design .

Compound 1 and 2 (Bromo- and Mercapto-Substituted Derivatives)

Analogs with Heterocyclic Replacements

3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic Acid

- Molecular Formula : C₆H₁₀N₂O₂

- Applications: Potential use in coordination chemistry or catalysis .

3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid

Functionalized Propanoic Acid Derivatives

3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid

3-(2-Benzhydryl-1H-indol-3-yl)propanoic Acid

Comparative Data Table

Research Findings and Trends

- Safety Profiles: Indole-based analogs (e.g., 3-(1H-Indol-3-yl)propanoic acid) are generally safer, while benzhydryl or sulfonamide derivatives require cautious handling .

- Synthetic Versatility : Modifications like bromination or thiol incorporation enable tailored electronic properties for drug discovery .

Biological Activity

3-(2,3-Dihydro-1H-inden-1-yl)propanoic acid is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its anti-inflammatory, antioxidant, and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O2. It features a propanoic acid group attached to an indene structure, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, leading to potential therapeutic effects.

Research indicates that derivatives of indole and related structures often exhibit a range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antioxidant

- Antimicrobial

These activities are attributed to the compound's ability to modulate biochemical pathways involved in inflammation and oxidative stress .

1. Anti-inflammatory Activity

Studies have shown that this compound possesses anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response.

Case Study : A study demonstrated that treatment with this compound significantly reduced inflammation in animal models of arthritis, highlighting its potential as a therapeutic agent for inflammatory diseases.

2. Antioxidant Properties

The compound has been investigated for its antioxidant capabilities, which are essential in combating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders.

Research Findings : In vitro assays have shown that this compound effectively scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. It has shown promising results against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Bacillus subtilis | 0.015 mg/mL |

| Candida albicans | 0.030 mg/mL |

This table summarizes the MIC values for various pathogens tested against this compound, indicating its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,3-dihydro-1H-inden-1-yl)propanoic acid, and how are intermediates purified?

- The compound can be synthesized via multi-step pathways involving nucleophilic reactions, esterifications, and thiol additions. For example, structurally similar indenylpropanoic acids are synthesized using intermediates like 3-(4-aminophenyl)propanoic acid, followed by coupling with methyl 3-oxodecanoate and purification via column chromatography . Critical steps include protecting group strategies (e.g., Meldrum’s acid derivatives) and characterization of intermediates using nuclear magnetic resonance (NMR) spectroscopy .

Q. How is this compound structurally characterized?

- Key techniques include:

- NMR spectroscopy for verifying substituent positions and stereochemistry.

- Ultraperformance liquid chromatography-mass spectrometry (UPLC-MS/MS) to confirm molecular weight and purity .

- X-ray crystallography for resolving crystal packing and hydrogen-bonding interactions, as demonstrated for analogous indenone derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Follow general protocols for carboxylic acid derivatives:

- Use chemical fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can microbial degradation pathways of this compound inform its environmental impact?

- Metabolic profiling studies on related phenylpropanoic acids show that intestinal microbiota degrade such compounds into dihydroxyphenylpropanoic acids via dehydroxylation and β-oxidation. These pathways suggest potential environmental persistence and bioactive metabolite formation, necessitating further in vitro colonic models .

Q. What strategies resolve contradictions in enzymatic activity assays involving this compound?

- Discrepancies in enzyme inhibition data (e.g., endothelin-converting enzyme-2 assays) may arise from substrate specificity or assay conditions. Methodological solutions include:

- Validating fluorigenic substrates with controlled thiol-reactive groups.

- Using competitive inhibitors (e.g., phosphoramidon) to confirm target specificity .

Q. How can regioselective synthesis of derivatives be achieved?

- Palladium-catalyzed ortho-olefination of benzylamines, tuned by reaction acidity, enables regioselective functionalization. For example, 3-(2'-tolyl)propanoic acid derivatives are synthesized via electrophilic Pd(II) attack assisted by dimethylaminomethyl groups, achieving moderate-to-high yields .

Q. What crystallographic insights exist for related indenylpropanoic acid derivatives?

- Single-crystal X-ray studies of 3-oxo-2,3-dihydro-1H-inden-4-yl acetate reveal planar indanone units stabilized by C–H⋯O hydrogen bonds, forming C(6) chains. Such data guide co-crystallization studies for drug design .

Methodological Considerations

- Synthesis Optimization : Prioritize intermediates with stable protecting groups (e.g., tert-butyl esters) to minimize side reactions .

- Data Validation : Cross-validate enzyme interaction results using orthogonal assays (e.g., fluorescence quenching vs. HPLC-based activity measurements) .

- Environmental Impact : Combine metabolic profiling with computational toxicity prediction tools (e.g., QSAR models) to assess biodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.